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molecular formula C14H18O2 B8547989 4-Hydroxy-4-phenylethyl-cyclohexanone

4-Hydroxy-4-phenylethyl-cyclohexanone

Cat. No. B8547989
M. Wt: 218.29 g/mol
InChI Key: GGVAQKXVUATHRP-UHFFFAOYSA-N
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Patent
US05801201

Procedure details

(2-chloroethyl)-benzene was reacted with 1,4-dioxa-spiro[4.5]decan-8-one corresponding to the conditions described in Example 24, step 1. The product was purified with 5:1 ether/n-hexane on a silica gel column. Compound (46) was obtained in a yield of 71% theoretical.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[O:10]1[C:14]2([CH2:19][CH2:18][C:17](=[O:20])[CH2:16][CH2:15]2)OCC1>>[OH:10][C:14]1([CH2:2][CH2:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:15][CH2:16][C:17](=[O:20])[CH2:18][CH2:19]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified with 5:1 ether/n-hexane on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
OC1(CCC(CC1)=O)CCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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